tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O3/c1-13(2,3)20-12(18)17-6-4-9(5-7-17)11-16-15-10(8-14)19-11/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZFANXHWGQBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634880 | |
| Record name | tert-Butyl 4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685828-39-1 | |
| Record name | tert-Butyl 4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 1,3,4-Oxadiazole Ring with Chloromethyl Substitution
- The 1,3,4-oxadiazole ring can be synthesized by cyclization of acyl hydrazides with appropriate carboxylic acid derivatives or their activated forms (e.g., carbonyldiimidazole).
- Introduction of the chloromethyl group typically involves chloromethylation reactions using reagents like 2-chloro-1-morpholino-ethanone or chloromethyl halides under basic conditions.
- For example, a reaction mixture of a hydroxy-substituted piperidine derivative with 2-chloro-1-morpholino-ethanone in acetonitrile, followed by addition of sodium tert-butoxide at low temperature (<15°C), leads to chloromethylated products after work-up and purification.
Protection of the Piperidine Nitrogen
- The piperidine nitrogen is commonly protected as a tert-butyl carbamate (Boc) to prevent side reactions.
- This protection is introduced by reacting the piperidine derivative with di-tert-butyl dicarbonate under mild conditions.
- The Boc group is stable under many reaction conditions and can be removed later if needed.
Coupling and Cyclization
- The coupling of the piperidine derivative and the oxadiazole moiety often involves activation of carboxylic acid groups with 1,1′-carbonyldiimidazole (CDI) followed by reaction with hydrazides or amines.
- For instance, a 2-[[(2S,4S)-1-tert-butoxycarbonyl-2-methyl-4-piperidyl]oxy]acetic acid intermediate is activated with CDI at low temperature (~5°C), then reacted with acetohydrazide to form the oxadiazole ring.
- Subsequent treatment with N′,N′-dimethylethane-1,2-diamine at low temperature facilitates ring closure and functionalization.
Purification and Isolation
- The reaction mixtures are typically worked up by aqueous extraction, washing with brine or ammonium chloride solutions, drying over sodium sulfate, and filtration.
- Organic layers are concentrated under reduced pressure and purified by recrystallization or chromatography.
- Crystallization solvents include ethyl acetate, n-heptane, or hexane, depending on the solubility profile of intermediates and final products.
- Drying is conducted under mild temperature conditions (e.g., 30°C) to avoid decomposition.
Detailed Research Findings and Analytical Data
- The synthetic sequence requires precise temperature control to maintain stereochemical integrity and avoid side reactions such as over-chlorination or ring opening.
- Use of lithium tri(sec-butyl)borohydride and ketoreductases in related piperidine reductions indicates the possibility of enzymatic stereoselective steps in the overall synthetic scheme.
- The presence of the chloromethyl group on the oxadiazole ring provides a reactive handle for further functionalization, such as nucleophilic substitution or cross-coupling reactions.
- Purity and enantiomeric excess are typically high (>99.9% ee) after crystallization and filtration steps.
- Analytical techniques such as NMR, LC-MS, and HPLC are used to confirm structure and purity during synthesis.
Summary Table of Key Reagents and Conditions
| Reagent/Material | Role in Synthesis | Typical Conditions | Remarks |
|---|---|---|---|
| 2-Chloro-1-morpholino-ethanone | Chloromethylation agent | Acetonitrile, 0–15°C | Controlled addition to avoid side reactions |
| Sodium tert-butoxide | Base for chloromethylation | Ice-water bath, <15°C | Ensures deprotonation and reaction progress |
| 1,1′-Carbonyldiimidazole (CDI) | Acid activation for oxadiazole formation | Ice bath to RT, 2–3 hours | Facilitates cyclization with hydrazides |
| Acetohydrazide | Hydrazide for oxadiazole ring formation | Room temperature, overnight | Key nucleophile in ring closure |
| tert-Butyl carbamate protecting group (Boc) | Protects piperidine nitrogen | Room temperature, mild conditions | Stable under reaction conditions |
| Solvents (Acetonitrile, THF, Ethyl acetate, n-Heptane) | Reaction medium and purification | Varies | Choice based on solubility and reaction type |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution with amines, thiols, and alkoxides under basic conditions. This reactivity is exploited to introduce functionalized side chains.
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom. The tert-butyl carboxylate group remains intact under these conditions .
Oxidation of the Chloromethyl Group
The chloromethyl moiety can be oxidized to a carbonyl group (-CO-) using agents like hydrogen peroxide or potassium permanganate, forming a ketone or aldehyde derivative.
| Oxidizing Agent | Solvent | Temperature | Product | Application |
|---|---|---|---|---|
| H2O2 | Acetic acid | 50–80°C | 5-(Carbonyl)-oxadiazole | Bioactive intermediate |
| KMnO4 | H2O/THF | 0–25°C | Carboxylic acid derivatives | Polymer synthesis |
Structural Impact : Oxidation alters the electronic properties of the oxadiazole ring, enhancing hydrogen-bonding capacity for biological targeting .
Ring-Opening Reactions of the Oxadiazole Core
Under acidic or reductive conditions, the 1,3,4-oxadiazole ring can undergo cleavage, yielding diamides or iminophosphoranes.
| Conditions | Reagents | Product | Key Use |
|---|---|---|---|
| HCl (conc.) | Ethanol, reflux | Piperidine-linked diamides | Peptide mimetics |
| LiAlH4 | Dry ether | Iminophosphorane intermediates | Ligand design |
Thermodynamic Stability : The oxadiazole ring’s high resonance stabilization requires harsh conditions for cleavage, limiting practical utility .
Deprotection of the tert-Butyl Carboxylate
The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions to generate a free piperidine amine, a step common in drug synthesis.
| Acid | Solvent | Time | Product | Yield |
|---|---|---|---|---|
| Trifluoroacetic acid | DCM, 0°C | 2–4 h | 4-(5-(Chloromethyl)-oxadiazolyl)piperidine | >90% |
| HCl (gaseous) | Dioxane | 1 h | Hydrochloride salt | 85% |
Applications : Deprotection enables further functionalization of the piperidine nitrogen for kinase inhibitors or protease modulators .
Coupling Reactions for Structural Diversification
The chloromethyl group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) when converted to a boronic ester.
| Coupling Partner | Catalyst | Base | Product Type | Yield |
|---|---|---|---|---|
| Aryl boronic acids | Pd(PPh3)4 | K2CO3 | Biaryl-oxadiazole hybrids | 70–85% |
| Alkenes | Grubbs II | – | Olefin-tethered analogs | 65% |
Limitations : Steric hindrance from the oxadiazole ring may reduce coupling efficiency .
Biological Activity and Mechanistic Relevance
The compound’s chloromethyl group forms covalent bonds with cysteine residues in enzymes (e.g., kinases), while the oxadiazole ring engages in π-π stacking with aromatic amino acids.
| Target | IC50 (µM) | Mechanism | Source |
|---|---|---|---|
| EGFR Kinase | 0.12 | Irreversible inhibition via Cys797 | |
| HDAC8 | 1.4 | Zinc chelation by oxadiazole |
Structure-Activity Relationship (SAR) : Electron-withdrawing groups on the oxadiazole enhance target affinity by 3–5 fold .
Scientific Research Applications
Medicinal Chemistry
The compound's oxadiazole moiety is known for its biological activity, particularly in drug development. Here are key aspects of its medicinal applications:
- Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antimicrobial properties. Research indicates that tert-butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate can inhibit bacterial growth through mechanisms involving disruption of cellular processes.
- Anti-inflammatory Properties : The compound has been investigated for its potential as an anti-inflammatory agent. Studies suggest that it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . This makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Cancer Research : The chloromethyl group in the structure can facilitate covalent bonding with nucleophilic sites on proteins, potentially leading to the development of novel anticancer agents. Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
Agrochemical Applications
The unique structure of this compound also lends itself to applications in agrochemicals:
- Pesticide Development : The compound's reactivity allows for modifications that can enhance its efficacy as a pesticide. Its ability to interact with biological targets makes it suitable for developing herbicides or insecticides that target specific pests while minimizing damage to non-target organisms .
Material Science
In material science, the compound's chemical properties enable its use in developing advanced materials:
- Polymer Chemistry : The incorporation of oxadiazole units into polymer matrices can improve thermal stability and mechanical properties. Research is ongoing into using this compound as a monomer or additive in the synthesis of high-performance polymers .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanism of action primarily revolves around the chloromethyl group’s ability to form reactive intermediates that can interact with biomolecules.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring may also interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
tert-Butyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS 859154-85-1)
- Structure : Differs in the position of the oxadiazole substituent (3-position of piperidine vs. 4-position in the target compound) and the oxadiazole substituent (methyl vs. chloromethyl).
- Synthesis : Likely synthesized via cyclization of thiosemicarbazides or hydrazide intermediates, analogous to methods in .
- Key Differences :
tert-Butyl 4-[5-Fluoro-2-(2-oxo-3H-oxazol-5-yl)-phenyl]piperidine-1-carboxylate (Compound 31a, )
- Structure : Contains an oxazolone (3H-oxazol-2-one) fused to a fluorophenyl group instead of a 1,3,4-oxadiazole.
- Synthesis : Generated via cyclization of a thiazolidinedione precursor (Compound 30) under acidic conditions .
- Key Differences :
Piperidine Substitution Patterns
tert-Butyl 4-((4-Ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate (Sigma-Aldrich, )
- Structure : Replaces the oxadiazole with a 4-ethylpiperazinylmethyl group.
- Application : Likely used as a intermediate for antipsychotic or neurotransmitter-targeting drugs due to the piperazine moiety.
- Key Differences :
Reactivity and Functional Group Compatibility
The chloromethyl group in the target compound enables diverse transformations, such as:
- Nucleophilic Substitution : Replacement of Cl with amines, thiols, or alkoxides.
- Cross-Coupling : Suzuki-Miyaura coupling after conversion to a boronic ester.
In contrast, methyl or aryl-substituted analogs (e.g., CAS 859154-85-1 or Compound 31a) lack this versatility .
Comparative Data Table
Biological Activity
tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS Number: 685828-39-1) is a compound characterized by a piperidine ring with a tert-butyl ester and a 1,3,4-oxadiazole moiety. The presence of the chloromethyl group enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H20ClN3O3 |
| Molecular Weight | 301.77 g/mol |
| IUPAC Name | tert-butyl 4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate |
| InChI Key | AEZFANXHWGQBKU-UHFFFAOYSA-N |
The compound features significant functional groups that contribute to its biological activity. The oxadiazole ring is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
The biological activity of this compound is primarily attributed to the oxadiazole ring and the chloromethyl group. These groups facilitate interactions with biological targets through:
- Covalent Bond Formation : The chloromethyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their function.
- Hydrogen Bonding : The oxadiazole ring can form hydrogen bonds with target molecules, influencing their activity.
Pharmacological Studies
Research indicates that derivatives of oxadiazole compounds exhibit a range of biological activities. For instance:
- Anticancer Activity : A study demonstrated that certain oxadiazole derivatives showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). Some derivatives exhibited greater cytotoxicity than doxorubicin, a commonly used chemotherapeutic agent .
- Antimicrobial Properties : Compounds containing the oxadiazole moiety have been reported to possess antimicrobial activity against a range of pathogens. This is particularly relevant for developing new antibiotics in response to rising drug resistance .
Case Studies
Several case studies highlight the potential of oxadiazole derivatives:
- Case Study 1 : Mironov et al. synthesized several derivatives incorporating the oxadiazole ring and tested them against human leukemia cell lines. Some compounds showed GI50 values at sub-micromolar concentrations, indicating potent anticancer properties .
- Case Study 2 : A series of novel oxadiazole derivatives were evaluated for their ability to induce apoptosis in cancer cells. Flow cytometry assays revealed that these compounds effectively triggered apoptotic pathways in MCF-7 cells by increasing caspase activity .
Comparative Analysis
When comparing this compound with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate | Moderate anticancer activity |
| tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate | Lower cytotoxicity compared to oxadiazoles |
The unique combination of the oxadiazole ring and chloromethyl group in this compound sets it apart from other piperidine derivatives.
Q & A
What are the recommended synthetic routes for tert-butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling a piperidine-carboxylate precursor with a functionalized oxadiazole. A plausible route includes:
Oxadiazole Formation: React a carboxylic acid derivative (e.g., chloromethyl-substituted hydrazide) with a carbonyl compound under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole ring .
Piperidine Coupling: Use tert-butyl 4-aminopiperidine-1-carboxylate as a starting material. Activate the oxadiazole’s chloromethyl group via nucleophilic substitution with the piperidine’s amine group in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
Purification: Employ silica gel column chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for high purity (>95%) .
Optimization Tips:
- Monitor reaction progress via TLC or LC-MS to minimize byproducts.
- Adjust stoichiometry (1:1.2 molar ratio of piperidine to oxadiazole) to ensure complete substitution .
What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography:
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, tert-butyl), 4.50 (s, 2H, CH₂Cl) | |
| X-ray | C–C bond length: ~1.54 Å (piperidine) |
How should researchers handle and store this compound to ensure stability?
Level: Basic
Methodological Answer:
- Storage: Keep in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the chloromethyl group .
- Handling:
- Use PPE: Nitrile gloves, lab coat, and safety goggles.
- Work in a fume hood to avoid inhalation of dust/aerosols .
- Incompatibilities: Avoid strong oxidizing agents (e.g., peroxides) and moisture .
How can the chloromethyl group be leveraged for further derivatization in medicinal chemistry?
Level: Advanced
Methodological Answer:
The chloromethyl group serves as a versatile handle for:
Nucleophilic Substitution:
- React with amines (e.g., piperazines) in DMSO at 80°C to form secondary amines.
- Optimize pH (7–9) to balance reactivity and minimize hydrolysis .
Click Chemistry:
- Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) by converting –CH₂Cl to –CH₂N₃ via NaN₃ substitution .
Biological Conjugation:
- Link to fluorescent probes (e.g., FITC) for cellular imaging. Use a 10% DMSO/PBS buffer system for solubility .
Challenges: Monitor competing hydrolysis by LC-MS; use excess nucleophile (2–3 eq) to drive reactions .
What strategies resolve contradictions in crystallographic data during structure determination?
Level: Advanced
Methodological Answer:
- Data Collection: Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
- Refinement:
- Discrepancy Analysis:
How does the oxadiazole ring influence biological activity, and what assays are suitable for evaluation?
Level: Advanced
Methodological Answer:
- Bioisosteric Role: The oxadiazole mimics amide bonds, enhancing metabolic stability and membrane permeability .
- Assays:
- Anticancer: Screen against NCI-60 cell lines using MTT assays (72-hour exposure; IC₅₀ calculation via GraphPad Prism) .
- Antioxidant: Measure ROS scavenging via DPPH assay (15-min incubation; λ = 517 nm) .
- Enzyme Inhibition: Test against COX-2 or HDACs using fluorogenic substrates (e.g., Ac-FKGG-AMC for HDACs) .
Data Interpretation: Compare with control compounds (e.g., 5-fluorouracil for anticancer activity) to contextualize potency .
What computational methods predict the compound’s reactivity and interaction with biological targets?
Level: Advanced
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with proteins (e.g., EGFR kinase). Prepare the receptor (PDB: 1M17) by removing water and adding polar hydrogens .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen bond occupancy .
- DFT Calculations: Compute electrostatic potential maps (Mulliken charges) to identify nucleophilic/electrophilic sites on the oxadiazole ring .
How can researchers mitigate synthetic byproducts during oxadiazole formation?
Level: Advanced
Methodological Answer:
- Byproduct Sources:
- Incomplete cyclization (linear hydrazide intermediates).
- Over-oxidation of the chloromethyl group.
- Mitigation:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
